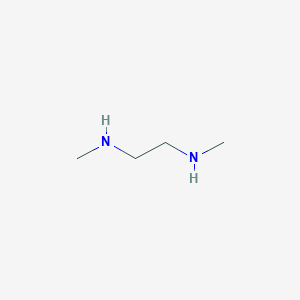

N,N'-Dimethylethylenediamine

Description

Propriétés

IUPAC Name |

N,N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-5-3-4-6-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKFRMCSXWQSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058730 | |

| Record name | N,N'-Dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

20.6 [mmHg] | |

| Record name | Dimethylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-70-3 | |

| Record name | N,N′-Dimethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIMETHYLETHANE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBC5EX42TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-Dimethylethylenediamine (CAS 110-70-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N'-Dimethylethylenediamine (DMEDA) is a versatile diamine that serves as a crucial building block and ligand in a multitude of chemical transformations. Its unique structural features and reactivity have established it as a valuable compound in organic synthesis, polymer chemistry, and notably, in the development of pharmaceuticals. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fishy odor. It is miscible with water and many organic solvents.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 110-70-3 | [2] |

| Molecular Formula | C₄H₁₂N₂ | [2] |

| Molar Mass | 88.15 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | 0.819 g/mL at 20 °C | [4][5][6] |

| Boiling Point | 119-120 °C | [2][4][5][6] |

| Refractive Index (n20/D) | 1.431 | [4][5][6] |

| Flash Point | 26 °C (78.8 °F) - closed cup | [5] |

| Solubility | Miscible with chloroform and dichloromethane | [4][7] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra available from various sources. | [3] |

| IR | Neat and ATR-IR spectra have been recorded. | [3] |

| Mass Spectrometry (GC-MS) | Mass spectrum available for identification. | [8] |

| Raman | FT-Raman spectrum has been documented. | [3] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. One common industrial method involves the reaction of methylamine with 1,2-dichloroethane under pressure.

Experimental Protocol: Synthesis from Methylamine and 1,2-Dichloroethane

This process involves the reaction of methylamine and 1,2-dichloroethane at elevated temperature and pressure.

Materials:

-

Methylamine

-

1,2-Dichloroethane

-

Basic compound (e.g., Sodium Hydroxide or Sodium Methoxide) for neutralization.

Procedure:

-

Methylamine is maintained at a temperature of 50 to 80 °C under a pressure of 1.0 to 2.0 MPa in a suitable reactor.

-

1,2-dichloroethane is added dropwise to the methylamine.

-

The reaction mixture is stirred, and the reaction is allowed to proceed.

-

After the reaction is complete, the resulting hydrogen chloride is neutralized with a basic compound.

-

The final product, this compound, is then separated from the neutralized product, by-products, and any remaining starting materials.

Applications in Organic Synthesis and Catalysis

This compound is widely utilized as a bidentate ligand in various metal-catalyzed reactions, particularly in copper-catalyzed cross-coupling reactions. Its ability to form stable chelate complexes with metal ions enhances the efficiency and selectivity of these transformations.

Role as a Ligand in Copper-Catalyzed Cross-Coupling Reactions

DMEDA is a highly effective ligand for copper-catalyzed C-N, C-O, and C-C bond-forming reactions. It is particularly noted for its use in Ullmann-type couplings and Buchwald-Hartwig aminations. The N,N'-dimethyl substitution on the ethylenediamine backbone provides steric and electronic properties that are favorable for catalytic activity and stability.

Experimental Protocol: Copper-Catalyzed N-Arylation of a Sulfonamide

The following is a representative protocol for a copper-catalyzed N-arylation reaction using this compound as a ligand.

Materials:

-

N-4-toluenesulfonylbenzylamine

-

(2,2-dibromoethenyl)-benzene

-

Cesium carbonate (Cs₂CO₃)

-

Copper(I) iodide (CuI)

-

This compound (DMEDA)

-

1,4-Dioxane (solvent)

Procedure:

-

An oven-dried flask is charged with N-4-toluenesulfonylbenzylamine, cesium carbonate, copper(I) iodide, and (2,2-dibromoethenyl)-benzene.

-

The flask is equipped with a condenser, evacuated, and backfilled with argon.

-

This compound and 1,4-dioxane are added via syringe.

-

The reaction mixture is heated to 70 °C and stirred vigorously for 24 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of silica gel.

-

The filtrate is concentrated, and the product is purified.

Relevance in Drug Development

This compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of the first-generation antihistamine, Chloropyramine.

Synthesis of Chloropyramine

The synthesis of Chloropyramine involves a multi-step process starting from this compound.

Synthetic Pathway:

-

Condensation of 4-chlorobenzaldehyde with this compound to form a Schiff base.[2]

-

Reduction of the resulting imine to yield N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine.[2]

-

Reaction of this intermediate with 2-bromopyridine in the presence of a strong base like sodamide to afford Chloropyramine.[2]

Mechanism of Action of Chloropyramine: Histamine H1 Receptor Blockade

Chloropyramine functions as a competitive antagonist of the histamine H1 receptor. Histamine is a key mediator of allergic and inflammatory responses. Upon binding to the H1 receptor, it initiates a signaling cascade that leads to the characteristic symptoms of an allergic reaction.

Signaling Pathway:

-

Histamine Release: In response to an allergen, mast cells and basophils release histamine.

-

Receptor Binding: Histamine binds to the H1 receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This binding activates the Gq/11 G-protein.

-

PLC Activation: The activated G-protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Cellular Response: IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This cascade leads to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, resulting in allergic symptoms.

Chloropyramine competitively binds to the H1 receptor, preventing histamine from initiating this signaling cascade, thereby alleviating the symptoms of the allergic response.

Safety and Handling

This compound is a flammable and corrosive liquid and should be handled with appropriate safety precautions. It can cause severe skin burns and eye damage.[3] It is also a respiratory irritant. Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest to researchers, scientists, and drug development professionals. Its utility as a versatile ligand in catalysis and as a key intermediate in the synthesis of pharmaceuticals, such as the antihistamine Chloropyramine, underscores its importance in modern chemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe application in both academic and industrial research settings.

References

- 1. Chloropyramine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]

- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diamine Ligands in Copper-Catalyzed Reactions. | Semantic Scholar [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on N,N'-Dimethylethylenediamine as a Bidentate Ligand

This compound (dmeda) is a versatile organic compound that has garnered significant interest in various chemical disciplines.[1] Its structure, featuring two secondary amine groups, makes it an effective bidentate ligand in coordination chemistry.[2] This guide provides a comprehensive overview of dmeda, focusing on its synthesis, coordination properties, and applications, particularly in catalysis and drug development.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[2] It is soluble in water and various organic solvents, which enhances its utility in a wide range of chemical reactions.[1]

| Property | Value |

| CAS Number | 110-70-3[2] |

| Molecular Formula | C₄H₁₂N₂[2] |

| Molecular Weight | 88.15 g/mol [3] |

| Boiling Point | 118-119 °C[2][4] |

| Density | 0.818 - 0.819 g/mL at 20 °C[2][4] |

| Refractive Index (n20/D) | 1.431[5] |

| Flash Point | 28 °C (82 °F)[3] |

| IUPAC Name | N,N'-dimethylethane-1,2-diamine[6] |

| SMILES | CNCCNC[6] |

Synthesis of this compound

One common industrial method for producing this compound involves the reaction of methylamine with 1,2-dichloroethane under pressure.[7] The process typically involves dropping 1,2-dichloroethane into methylamine maintained at a temperature between 50 and 80 °C.[7] The hydrogen chloride generated during the reaction is subsequently neutralized using a basic compound, such as sodium hydroxide.[7]

Coordination Chemistry and Metal Complexes

As a bidentate ligand, dmeda can donate lone pairs of electrons from its two nitrogen atoms to a metal center, forming a stable five-membered chelate ring.[2][8] This chelating effect enhances the stability of the resulting metal complexes compared to those formed with analogous monodentate ligands. The stability of these complexes is a key factor in their catalytic activity.[2] For instance, the stability constant (log K) for the dmeda complex with Cu(II) is approximately 7.5.[2]

The coordination of dmeda to a metal center creates a stable complex that can be utilized in various chemical transformations.

Characterization of dmeda and its Complexes

The structural and electronic properties of dmeda and its metal complexes are typically characterized using a variety of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the ligand and its complexes.[9]

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | dmeda in CDCl₃ | 2.69 | s | -CH₂- |

| 2.43 | s | -NH-CH ₃ | ||

| 1.24 | s | -NH - |

Note: NMR shifts can vary depending on the solvent and the specific metal complex.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about bond lengths, bond angles, and the overall three-dimensional structure of the metal complexes in the solid state.[10] For example, in the complex bis(N,N-dimethylethylenediamine)copper(II) dinitrate, the Cu-N bond lengths were determined to be 2.082(2) Å and 1.992(2) Å.[11]

Applications in Catalysis

Complexes of dmeda with transition metals, particularly copper, are effective catalysts for a range of organic reactions.[12][13] These reactions include C-N cross-coupling (such as Buchwald-Hartwig amination), Ullmann-type couplings, and cyanations of aryl bromides.[4][13] The ligand stabilizes the metal catalyst and facilitates the catalytic cycle.[13]

A generalized workflow for synthesizing and characterizing a metal-dmeda complex for catalytic applications is outlined below.

Below is a conceptual diagram of a copper-catalyzed cross-coupling reaction, a common application for dmeda complexes.

Applications in Drug Development

In the pharmaceutical industry, dmeda serves as a crucial intermediate and building block for the synthesis of active pharmaceutical ingredients (APIs).[1] One notable application is in the synthesis of naphthalimides, such as the antitumor agent amonafide.[14] Its bifunctional nature allows for its incorporation into complex molecular architectures.[1] Furthermore, dmeda has been used to modify gold nanoclusters for applications in siRNA delivery, highlighting its potential in advanced drug delivery systems.[2]

The logical workflow below illustrates how dmeda can be incorporated into the synthesis of a pharmaceutical intermediate.

Other Applications

Beyond catalysis and pharmaceuticals, dmeda is utilized in several other areas:

-

Polymer Chemistry: It acts as a chain extender or cross-linking agent in the production of polyurethanes.[1]

-

CO₂ Capture: dmeda is used to enhance the adsorption of carbon dioxide in various materials.[2][3][14]

-

Water Treatment: Its ability to form stable complexes with metal ions makes it useful as a chelating agent for removing heavy metals from wastewater.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Conceptual Industrial Method)

This protocol is a conceptual representation based on described industrial methods.[7]

-

Reaction Setup: Charge an appropriate pressure reactor with methylamine. The reactor should be equipped with a stirrer, a temperature probe, and an addition funnel.

-

Reaction Execution: Maintain the temperature of the methylamine between 50-80 °C under a pressure of 1.0-2.0 MPa.[7] Add 1,2-dichloroethane dropwise to the stirred methylamine.[7]

-

Neutralization: After the addition is complete, continue stirring until the reaction is complete (monitored by GC or other suitable methods). Cool the reactor and neutralize the resulting hydrogen chloride by the portionwise addition of a basic compound, such as an aqueous solution of sodium hydroxide.[7]

-

Work-up and Purification: Separate the organic layer. The crude this compound can be purified by fractional distillation to yield the final product.

Protocol 2: General Synthesis of a Copper(II)-dmeda Complex

This is a generalized protocol for the synthesis of a representative metal complex.

-

Reaction Setup: In a round-bottomed flask, dissolve one equivalent of a copper(II) salt (e.g., CuCl₂ or Cu(NO₃)₂) in a suitable solvent, such as ethanol or methanol.

-

Ligand Addition: To the stirred solution, add two equivalents of this compound dropwise at room temperature. A color change is typically observed upon complex formation.

-

Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours. The product may precipitate from the solution.

-

Work-up: If a precipitate forms, collect the solid by filtration. Wash the solid with a small amount of cold solvent and then with diethyl ether.

-

Purification: Dry the collected solid under vacuum. The complex can be further purified by recrystallization from an appropriate solvent if necessary. The final product, such as --INVALID-LINK--₂, can then be characterized.[11]

Protocol 3: General Procedure for a Copper-Catalyzed N-Arylation Reaction

This protocol is a general representation for a catalytic application.[4][5]

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the copper catalyst (e.g., CuI), the this compound ligand, the aryl halide, the amine nucleophile, and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Reaction Execution: Add a dry, degassed solvent (e.g., dioxane or toluene). Heat the reaction mixture with stirring at a specified temperature (e.g., 70-110 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-arylated product.

References

- 1. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]

- 2. This compound | 110-70-3 | Benchchem [benchchem.com]

- 3. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. N,N -Dimethylethylenediamine 98 110-70-3 [sigmaaldrich.com]

- 6. This compound | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]

Coordination Chemistry of N,N'-Dimethylethylenediamine Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethylethylenediamine (dmen) is a versatile bidentate ligand that has garnered significant interest in the field of coordination chemistry. Its ability to form stable five-membered chelate rings with a variety of transition metal ions makes it a valuable building block for the synthesis of complexes with diverse structures and applications.[1] The presence of methyl groups on the nitrogen atoms introduces steric and electronic effects that influence the coordination geometry, stability, and reactivity of the resulting metal complexes. This technical guide provides an in-depth overview of the coordination chemistry of dmen complexes, focusing on their synthesis, characterization, structural features, and applications, particularly in catalysis and as potential therapeutic agents.

Synthesis of this compound Complexes

The synthesis of dmen complexes is typically achieved through the reaction of a metal salt with the dmen ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the nature of the final product.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of dmen coordination complexes.

Caption: A generalized experimental workflow for the synthesis and characterization of metal complexes.

Experimental Protocols

Synthesis of trans-Dichlorobis(this compound)nickel(II), [Ni(dmen)₂Cl₂]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound (dmen)

-

Ethanol

Procedure:

-

Dissolve a specific amount of NiCl₂·6H₂O in a minimal amount of ethanol.

-

To this solution, add a stoichiometric amount of dmen (a 1:2 molar ratio of Ni:dmen) dropwise with constant stirring.

-

The color of the solution should change, indicating the formation of the complex.

-

Continue stirring the reaction mixture at room temperature for a designated period.

-

The resulting precipitate can be isolated by vacuum filtration.

-

Wash the solid product with small portions of cold ethanol and then diethyl ether.

-

Dry the product in a desiccator over anhydrous calcium chloride.

Synthesis of bis(this compound)copper(II) Nitrate, Cu(dmen)₂₂

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

This compound (dmen)

-

Ethanol

Procedure:

-

Dissolve Cu(NO₃)₂·3H₂O in ethanol.

-

Slowly add a solution of dmen in ethanol to the copper salt solution with continuous stirring (maintaining a 1:2 molar ratio of Cu:dmen).

-

A change in color of the solution will be observed upon complex formation.

-

Allow the solution to stand, or slowly evaporate the solvent to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Synthesis of Dichlorobis(this compound)cobalt(III) Chloride, [Co(dmen)₂Cl₂]Cl

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

This compound (dmen)

-

Hydrogen peroxide (H₂O₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

Dissolve CoCl₂·6H₂O in water.

-

Add a stoichiometric amount of dmen to the cobalt solution.

-

Slowly add hydrogen peroxide to oxidize the Co(II) to Co(III). The color of the solution will change significantly.

-

Carefully add concentrated HCl to the reaction mixture.

-

Heat the solution gently to promote the formation of the desired complex.

-

Cool the solution in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

Structural and Spectroscopic Data

The coordination of dmen to metal centers results in complexes with distinct structural and spectroscopic properties.

Crystallographic Data

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of coordination complexes. The data for a representative nickel(II) complex with dmen is presented below.

Table 1: Selected Bond Lengths and Angles for trans-Dichlorobis(this compound)nickel(II)

| Parameter | Value |

| Bond Lengths (Å) | |

| Ni-Cl | 2.4878(2) |

| Ni-N1 | 2.1204(7) |

| Ni-N2 | 2.1243(7) |

| Bond Angles (°) | |

| Cl-Ni-N1 | 90.58(2) |

| Cl-Ni-N2 | 89.42(2) |

| N1-Ni-N2 | 83.13(3) |

| N1-Ni-N1' | 180.0 |

| N2-Ni-N2' | 180.0 |

| Cl-Ni-Cl' | 180.0 |

Data obtained from the crystal structure of trans-[NiCl₂(C₄H₁₂N₂)₂].

Spectroscopic Data

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are essential tools for characterizing dmen complexes. IR spectroscopy provides information about the coordination of the ligand to the metal ion, while UV-Vis spectroscopy reveals details about the electronic transitions within the complex.

Table 2: Spectroscopic Data for Selected this compound Complexes

| Complex | IR (cm⁻¹) | UV-Vis λmax (nm) |

| [Ni(dmen)₂(sac)₂] | ν(N-H): ~3200, ν(C-N): ~1100, ν(Ni-N): ~450 | 550, 950 |

| [Cu(dmen)₂(sac)₂] | ν(N-H): ~3250, ν(C-N): ~1110, ν(Cu-N): ~430 | 620 |

| [Co(dmen)₂(sac)₂] | ν(N-H): ~3230, ν(C-N): ~1090, ν(Co-N): ~460 | 530, 1100 |

sac = saccharinato. Data adapted from spectroscopic studies of related complexes.

Applications of this compound Complexes

Catalysis

Copper complexes of dmen have shown significant catalytic activity in various organic transformations, most notably in Ullmann-type coupling reactions. These reactions are crucial for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

The proposed catalytic cycle for the copper-dmen catalyzed Ullmann amination reaction is depicted below.

Caption: A simplified catalytic cycle for the copper-dmen catalyzed Ullmann amination reaction.

Drug Development

Platinum complexes containing diamine ligands, including derivatives of ethylenediamine, are a cornerstone of cancer chemotherapy. These compounds exert their cytotoxic effects primarily by binding to DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.

The mechanism of action for platinum-diamine anticancer drugs involves a series of steps from cellular uptake to DNA damage and the triggering of cell death pathways.

Caption: A simplified signaling pathway illustrating the anticancer mechanism of platinum-diamine complexes.

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry, enabling the synthesis of a wide array of metal complexes with interesting structural features and practical applications. The steric and electronic properties imparted by the methyl groups on the dmen backbone play a crucial role in determining the coordination geometry, stability, and reactivity of its complexes. The continued exploration of dmen-metal complexes is expected to lead to the development of new catalysts for organic synthesis and innovative therapeutic agents for the treatment of diseases such as cancer. This guide provides a foundational understanding for researchers and professionals working in these exciting areas of chemical science.

References

N,N'-Dimethylethylenediamine safety data sheet and handling

An In-Depth Technical Guide to the Safe Handling of N,N'-Dimethylethylenediamine For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling protocols, and emergency procedures for this compound, a flammable and corrosive liquid. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the associated hazards and mitigation strategies. This document addresses two common isomers: this compound (CAS 110-70-3) and N,N-Dimethylethylenediamine (CAS 108-00-9), and clearly distinguishes between their respective data where available.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). It is a flammable liquid and vapor that causes severe skin burns and eye damage.[1][2][3] Inhalation may also cause respiratory irritation.[1][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquid | 2 or 3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapour[1][2][4] |

| Skin Corrosion/Irritation | 1A or 1B | H314: Causes severe skin burns and eye damage[1][2][3] |

| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage[2][3] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2][5] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][3] |

Hazard Pictograms:

GHS02 (Flame), GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]

Signal Word: Danger[2][3][4][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | This compound (CAS 110-70-3) | N,N-Dimethylethylenediamine (CAS 108-00-9) |

| Molecular Formula | C₄H₁₂N₂[3][7] | C₄H₁₂N₂[4] |

| Molecular Weight | 88.15 g/mol [3] | 88.15 g/mol [4][5] |

| Appearance | Liquid | Clear, colorless to light straw liquid[8] |

| Boiling Point | 119 °C | 104-106 °C[9] |

| Density | 0.819 g/mL at 20 °C | 0.807 g/mL at 20 °C[9] |

| Flash Point | 26 °C (78.8 °F) - closed cup | 11.7 °C (53.1 °F) - closed cup[4] |

| Vapor Pressure | 20.6 mmHg[3] | Not specified |

| Refractive Index | n20/D 1.431 | n20/D 1.438[9] |

Handling and Storage Protocols

Proper handling and storage are essential to minimize risk of exposure and accidents.

Safe Handling

-

Ventilation: Always use in a well-ventilated area, preferably within a chemical fume hood, to maintain safe working conditions.[7][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][6][7] No smoking is permitted in handling areas.[1][6] All metal parts of equipment must be grounded to prevent static electricity discharge.[2] Use only non-sparking tools and explosion-proof equipment.[1][2][6]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors, mists, or gas.[7][8] Do not get in eyes, on skin, or on clothing.[6][8]

-

Hygiene: Do not eat, drink, or smoke when using this product.[2][7] Wash hands and any exposed skin thoroughly after handling.[2][6]

Storage Conditions

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][6][8] Store locked up.[2][6]

-

Location: Store in a designated flammables and corrosives area.[2][6]

-

Incompatible Materials: Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO2).[6][9]

-

Sunlight: Protect from sunlight.[1]

Personal Protective Equipment (PPE)

A systematic approach to PPE is critical to prevent exposure. The following diagram illustrates the selection process.

Caption: PPE selection workflow for this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[8] For splash hazards, use tight-sealing safety goggles and a face shield.[6][10] |

| Skin Protection | Wear appropriate protective gloves (e.g., Butyl rubber, Viton, Nitrile for splash protection) and clothing to prevent skin exposure.[2][8][10] A lab coat is standard, and a chemical-resistant apron is recommended for larger quantities.[10] |

| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[8][10] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator with a suitable filter (e.g., Type ABEK).[2] |

| Engineering Controls | Ensure that eyewash stations and safety showers are close to the workstation location.[2][6] Use explosion-proof electrical, ventilating, and lighting equipment.[2][6] |

Emergency Protocols: First Aid and Spills

Immediate and appropriate action is vital in an emergency. The following workflow outlines the general response procedure.

Caption: General emergency response workflow for spills or exposure.

Experimental Protocol: First Aid Measures

In all cases of doubt, or when symptoms persist, seek immediate medical advice.[1]

-

General Advice: Do not leave the affected person unattended.[1] Remove the victim from the danger area and take off all contaminated clothing immediately.[1]

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Experimental Protocol: Accidental Release (Spill) Measures

-

Personal Precautions:

-

Environmental Precautions:

-

Containment and Cleanup:

Toxicological and Fire Hazard Information

Table 4: Toxicology and Firefighting Summary

| Aspect | Details |

| Toxicological Effects | Causes severe skin burns (dermatotoxin) and serious eye damage.[1][3] Harmful if swallowed or in contact with skin.[2] Inhalation may cause respiratory tract irritation and can lead to toxic pneumonitis.[1][3] The substance is not classified as a carcinogen, mutagen, or reproductive toxicant.[1][6] |

| Fire Hazards | Flammable liquid and vapor.[1][6] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] |

| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[6] |

| Suitable Extinguishing Media | Use sand, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][6] Water mist may be used to cool closed containers.[6] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved, and full protective gear.[6][8] |

References

- 1. chemos.de [chemos.de]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-二甲基乙二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

N,N'-Dimethylethylenediamine molecular weight and formula

An In-depth Technical Guide to N,N'-Dimethylethylenediamine for Researchers and Drug Development Professionals

This compound (DMEDA) is a versatile diamine that serves as a crucial building block and ligand in a multitude of applications, particularly within pharmaceutical and materials science. Its unique structural and chemical properties make it an important component in the synthesis of complex organic molecules and coordination compounds. This guide provides an in-depth overview of its core properties, a detailed experimental protocol for a key application, and a visual representation of the experimental workflow.

Core Properties of this compound

This compound, a colorless liquid with a characteristic fishy odor, is appreciated for its high reactivity and ability to form stable complexes.[1] Below is a summary of its key quantitative properties.

| Property | Value |

| Molecular Formula | C₄H₁₂N₂ |

| Molecular Weight | 88.15 g/mol [1][2] |

| Density | 0.819 g/mL |

| Boiling Point | 119-120 °C |

| CAS Number | 110-70-3 |

Application in Copper-Catalyzed C-N Cross-Coupling Reactions

A significant application of this compound in the pharmaceutical and drug development sector is its use as a ligand in copper-catalyzed C-N cross-coupling reactions.[1] These reactions are fundamental in the synthesis of aryl amines, which are prevalent motifs in many pharmaceutical compounds. The diamine ligand plays a crucial role in stabilizing the copper catalyst and facilitating the bond-forming process.

Experimental Protocol: Copper-Catalyzed Amidation of Aryl Halides

The following protocol is a representative example of a copper-catalyzed C-N cross-coupling reaction utilizing this compound as a ligand for the synthesis of N-arylated compounds.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Amine or amide nucleophile

-

Copper(I) iodide (CuI)

-

This compound (DMEDA)

-

Potassium phosphate (K₃PO₄) as a base

-

Anhydrous dioxane as the solvent

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (5 mol%), the aryl halide (1.0 equiv), the amine or amide (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add anhydrous dioxane via syringe, followed by the addition of this compound (10 mol%) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated compound.

This protocol provides a general framework, and the reaction conditions may require optimization depending on the specific substrates used.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the copper-catalyzed C-N cross-coupling reaction described above.

Caption: Experimental workflow for copper-catalyzed C-N cross-coupling.

References

An In-depth Technical Guide to the Discovery and Synthesis of N,N'-Dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethylethylenediamine (DMEDA) is a symmetrical diamine that serves as a crucial building block and ligand in organic synthesis and coordination chemistry. Its unique structure, featuring two secondary amine groups, allows for its application in the synthesis of various pharmaceuticals, polymers, and as a chelating agent in catalytic processes. This technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of this compound. It details key experimental protocols, presents quantitative data for various synthetic methods, and includes workflow diagrams to illustrate the synthetic processes.

Discovery and History

The first synthesis of this compound is reported to have occurred in the early 20th century, emerging from the broader expansion of research into aliphatic amines and their derivatives.[1] While a specific individual or publication for the initial discovery is not widely documented, the development of synthetic routes to diamines was a significant area of research during this period, driven by the burgeoning pharmaceutical and polymer industries. Over the years, several methods for the synthesis of this compound have been developed, each with its own advantages and limitations regarding yield, purity, and industrial scalability.

Historically, one of the prominent methods for preparing this compound has been the reaction of a primary amine with a dihaloalkane. This approach, while straightforward, often requires careful control of reaction conditions to minimize the formation of byproducts. More recent methods have focused on improving efficiency and safety, including catalytic reductive amination and continuous flow processes, reflecting the ongoing efforts to develop more sustainable and cost-effective manufacturing routes.

Core Synthesis Methodologies

Several key methodologies have been established for the synthesis of this compound. The following sections provide detailed experimental protocols for the most significant of these methods.

Synthesis from Methylamine and 1,2-Dichloroethane

This method involves the direct reaction of methylamine with 1,2-dichloroethane under pressure. The reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol:

-

Reactor Preparation: A suitable high-pressure autoclave reactor equipped with a stirrer, a dropping funnel, a thermometer, and a pressure gauge is charged with liquefied methylamine.

-

Reaction Initiation: The reactor is sealed and the temperature is raised to a range of 50-80°C.

-

Addition of 1,2-Dichloroethane: 1,2-Dichloroethane is added dropwise to the stirred methylamine solution. The pressure is maintained between 1.0 and 2.0 MPa during the addition.

-

Reaction Monitoring: The reaction is allowed to proceed for a set period under controlled temperature and pressure.

-

Neutralization: After the reaction is complete, the reactor is cooled, and the excess methylamine is vented. The resulting mixture, containing this compound hydrochloride, is neutralized with a base such as sodium hydroxide or sodium methoxide to liberate the free diamine.

-

Work-up and Purification: The precipitated inorganic salt (e.g., sodium chloride) is removed by filtration. The organic layer is then separated and purified by fractional distillation to yield pure this compound.

Synthesis from β-Chloroethylamine Hydrochloride and Dimethylamine

This method, a cornerstone in the synthesis of unsymmetrical N,N-dimethylethylenediamine, can be adapted for the symmetrical N,N'-isomer by using methylamine. For the purpose of illustrating a historical method, the synthesis of the related N,N-dimethylethylenediamine is described.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser is charged with an aqueous solution of dimethylamine.

-

Addition of β-Chloroethylamine Hydrochloride: β-Chloroethylamine hydrochloride is added portion-wise to the stirred dimethylamine solution while maintaining the temperature between 25-30°C using an ice bath.

-

Basification and Reaction: Sodium hydroxide is then added portion-wise to the reaction mixture. The mixture is stirred, and the temperature is maintained at around 30°C until the initial exothermic reaction subsides. The reaction mixture is then heated to 55-60°C for approximately two hours.

-

Isolation: After cooling, the mixture is treated with a concentrated solution of sodium hydroxide to salt out the product.

-

Purification: The organic layer is separated and purified by distillation to yield N,N-dimethylethylenediamine.

Reductive Amination of Ethylenediamine with Formaldehyde

Reductive amination is a versatile method for the formation of amines. In this approach, ethylenediamine is reacted with formaldehyde in the presence of a reducing agent to yield this compound.

Experimental Protocol:

-

Imine Formation: To a solution of ethylenediamine in a suitable solvent (e.g., methanol), formaldehyde (as an aqueous solution, formalin) is added dropwise at a controlled temperature (typically 0-10°C). The reaction mixture is stirred to facilitate the formation of the intermediate di-imine.

-

Reduction: A reducing agent, such as sodium borohydride or hydrogen gas with a suitable catalyst (e.g., Raney Nickel or Palladium on carbon), is introduced to the reaction mixture.

-

Reaction Conditions: If using catalytic hydrogenation, the reaction is carried out in a pressure vessel under a hydrogen atmosphere. The temperature and pressure are maintained until the reaction is complete.

-

Work-up: The catalyst is removed by filtration. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by fractional distillation.

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis methods for this compound.

| Parameter | Method 1: Methylamine & 1,2-Dichloroethane | Method 2: Continuous Flow with Dichloroethane | Method 3: Diethylamine & 2-Chloroethylamine HCl |

| Reactant 1 | Methylamine | Monomethylamine | Diethylamine |

| Reactant 2 | 1,2-Dichloroethane | Dichloroethane | 2-Chloroethylamine hydrochloride |

| Temperature | 50-80°C | 120°C | 100-200°C |

| Pressure | 1.0-2.0 MPa | Not specified | 0.52-1.60 MPa |

| Catalyst/Reagent | Base (for neutralization) | Not specified | Sodium methoxide, Cuprous chloride |

| Yield | 87.6% (purity 99.8%) | 92.5% | Not specified |

| Reference | Japanese Patent JP5073990B2 | U.S. Patent US6242651B1 | Chinese Patent CN103012156A |

Note: The data presented is based on patent literature and may represent optimized conditions. Actual laboratory results can vary.

Experimental Workflows and Diagrams

The following diagrams illustrate the logical workflows for the key synthesis methods of this compound.

Caption: Workflow for Alkylation Synthesis of DMEDA.

Caption: Workflow for Reductive Amination Synthesis of DMEDA.

References

Methodological & Application

Application Notes and Protocols: N,N'-Dimethylethylenediamine in Copper-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

N,N'-Dimethylethylenediamine (DMEDA) has emerged as a highly effective and versatile ligand in copper-catalyzed cross-coupling reactions. Its ability to form stable and reactive copper complexes has enabled the development of milder and more efficient protocols for the formation of carbon-heteroatom and carbon-carbon bonds, which are crucial transformations in organic synthesis, particularly in the pharmaceutical and materials science industries. These reactions, often variants of the classic Ullmann condensation, benefit from the use of DMEDA, which can lead to higher yields, broader substrate scope, and lower reaction temperatures compared to traditional methods.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in key copper-catalyzed reactions.

Core Applications

The copper/DMEDA catalytic system is particularly effective for the following transformations:

-

C-N Bond Formation (Ullmann and Goldberg Reactions): This is one of the most significant applications, enabling the arylation of a wide range of nitrogen nucleophiles, including amines, amides, and nitrogen-containing heterocycles.[4][5] These reactions are fundamental in the synthesis of pharmaceuticals and other biologically active molecules.[6]

-

Intramolecular C-N Bond Formation: The system is also highly efficient in catalyzing intramolecular reactions to synthesize various nitrogen-containing heterocyclic rings, such as lactams, which are important structural motifs in many natural products and synthetic drugs.[7]

-

C-O Bond Formation (Ullmann Ether Synthesis): While C-N coupling is more prominent, the Cu/DMEDA system can also be applied to the synthesis of diaryl ethers from aryl halides and phenols.[2][8]

Data Presentation: Comparative Reaction Parameters

The following tables summarize quantitative data for selected copper-catalyzed reactions using this compound as a ligand, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Copper-Catalyzed N-Arylation of Amines and Amides

| Entry | Aryl Halide | Amine/Amide | Product | Yield (%) | Temp (°C) | Time (h) | Ref. |

| 1 | Iodobenzene | Aniline | N-Phenylaniline | 95 | 110 | 24 | [4] |

| 2 | 4-Chlorotoluene | Benzamide | N-(4-Methylphenyl)benzamide | 95 | 110 | 24 | [5] |

| 3 | 1-Iodo-4-methoxybenzene | Pyrrolidine | 1-(4-Methoxyphenyl)pyrrolidine | 98 | 80 | 18 | [4] |

| 4 | 2-Bromopyridine | Morpholine | 4-(Pyridin-2-yl)morpholine | 85 | 110 | 24 | [4] |

Table 2: Copper-Catalyzed Intramolecular N-Arylation for Heterocycle Synthesis

| Entry | Substrate | Product | Ring Size | Yield (%) | Temp (°C) | Time (h) | Ref. |

| 1 | (Z)-N-(2-iodophenyl)acrylamide | Quinolin-2(1H)-one | 6 | 95 | 110 | 12 | [7] |

| 2 | N-(2-bromobenzyl)methanesulfonamide | 1,2-dihydrobenzo[d]isothiazole 1,1-dioxide | 5 | 88 | 110 | 12 | [7] |

| 3 | 1-(2-iodophenyl)-3-methylurea | 3-methylquinazolin-2,4(1H,3H)-dione | 6 | 92 | 110 | 12 | [7] |

Experimental Protocols

Protocol 1: General Procedure for the Copper-Catalyzed N-Arylation of Amides (Goldberg Reaction)

This protocol is a general guideline for the N-arylation of amides with aryl halides using a CuI/DMEDA catalyst system.[5]

Reagents:

-

Aryl halide (1.0 mmol)

-

Amide (1.2 mmol)

-

Copper(I) iodide (CuI) (0.05 - 0.1 mmol, 5 - 10 mol%)

-

This compound (DMEDA) (0.1 - 0.2 mmol, 10 - 20 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous dioxane or toluene (3 - 5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (e.g., 9.5 mg, 0.05 mmol), the base (e.g., K₃PO₄, 424 mg, 2.0 mmol), and the amide (1.2 mmol).

-

The tube is evacuated and backfilled with argon or nitrogen three times.

-

Add the aryl halide (1.0 mmol), DMEDA (e.g., 21 µL, 0.2 mmol), and the solvent (3-5 mL) via syringe.

-

The Schlenk tube is sealed and the reaction mixture is stirred and heated in an oil bath at the desired temperature (typically 80-110 °C) for the specified time (typically 18-24 h).

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylated amide.

Protocol 2: General Procedure for the Copper-Catalyzed Intramolecular C-N Coupling

This protocol provides a general method for the synthesis of nitrogen-containing heterocycles via intramolecular C-N bond formation.[7]

Reagents:

-

Substrate (e.g., N-(2-halophenyl)amide or N-(2-halobenzyl)sulfonamide) (0.5 mmol)

-

Copper(I) iodide (CuI) (0.025 - 0.05 mmol, 5 - 10 mol%)

-

This compound (DMEDA) (0.05 - 0.1 mmol, 10 - 20 mol%)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.0 mmol)

-

Anhydrous dioxane or toluene (5 mL)

Procedure:

-

In a glovebox, add CuI (e.g., 4.8 mg, 0.025 mmol), the base (e.g., K₂CO₃, 138 mg, 1.0 mmol), and the substrate (0.5 mmol) to an oven-dried reaction vial containing a magnetic stir bar.

-

Add the solvent (5 mL) and DMEDA (e.g., 10.5 µL, 0.1 mmol).

-

The vial is sealed with a Teflon-lined cap and removed from the glovebox.

-

The reaction mixture is stirred vigorously and heated in an oil bath at the appropriate temperature (typically 100-120 °C) for the required time (typically 12-24 h).

-

Upon completion, the reaction is allowed to cool to room temperature. The mixture is then diluted with dichloromethane and filtered.

-

The solvent is removed in vacuo, and the crude product is purified by flash chromatography on silica gel to yield the desired heterocyclic compound.

Mechanistic Insights and Visualizations

The precise mechanism of copper-catalyzed reactions with DMEDA is complex and can vary depending on the specific reaction. However, a generally accepted pathway for C-N cross-coupling reactions involves a Cu(I)/Cu(III) catalytic cycle.[9][10] The diamine ligand plays a crucial role in stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination.[5][11]

Below are Graphviz diagrams illustrating the proposed catalytic cycle and a general experimental workflow.

Caption: Proposed catalytic cycle for Cu/DMEDA-catalyzed N-arylation.

Caption: General experimental workflow for Cu/DMEDA-catalyzed reactions.

References

- 1. people.umass.edu [people.umass.edu]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. synarchive.com [synarchive.com]

- 9. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

N,N'-Dimethylethylenediamine (DMEDA) as a Versatile Ligand in Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethylethylenediamine (DMEDA) has emerged as a highly effective and versatile bidentate ligand in a variety of transition metal-catalyzed cross-coupling reactions. Its ability to form stable chelate complexes with metals such as copper, palladium, and iron enhances catalytic activity, improves reaction rates, and increases product yields.[1] This document provides detailed application notes and experimental protocols for the use of DMEDA in several key cross-coupling reactions, including C-N, C-S, and C-C bond formation. The information is intended to guide researchers in the successful application of this readily available and cost-effective ligand in their synthetic endeavors.

Key Applications of DMEDA in Cross-Coupling Reactions

DMEDA's utility spans a range of important transformations in organic synthesis:

-

Copper-Catalyzed C-N and C-S Bond Formation (Ullmann-type Reactions): DMEDA has proven to be an excellent ligand for copper-catalyzed aminations and thiolations of aryl and vinyl halides. It facilitates these reactions under milder conditions than traditional Ullmann couplings and is compatible with a wide array of functional groups.[2][3]

-

Palladium-Catalyzed C-C and C-N Bond Formation (Suzuki and Buchwald-Hartwig Reactions): While less documented than in copper catalysis, the structural similarity of DMEDA to other successful N,N'-dialkylethylenediamine ligands suggests its high potential in palladium-catalyzed cross-couplings. It can be employed to promote the formation of biaryl compounds and the arylation of amines.

-

Iron-Catalyzed Cross-Coupling Reactions: As a low-cost and less toxic alternative to precious metals, iron catalysis is a rapidly growing field. DMEDA and its structural analog, N,N,N',N'-tetramethylethylenediamine (TMEDA), have been shown to be effective ligands in iron-catalyzed couplings of Grignard reagents with aryl halides.[4]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for various cross-coupling reactions utilizing DMEDA and related diamine ligands.

Table 1: Copper-Catalyzed C-N Bond Formation (Amidation of Vinyl Halides)[2][5]

| Entry | Vinyl Halide | Amide/Carbamate | Product | Yield (%) |

| 1 | (E)-β-Bromostyrene | 2-Pyrrolidinone | (E)-N-(2-Oxo-1-pyrrolidinyl)styrene | 95 |

| 2 | (Z)-β-Bromostyrene | 2-Pyrrolidinone | (Z)-N-(2-Oxo-1-pyrrolidinyl)styrene | 93 |

| 3 | 1-Bromo-2-methyl-1-propene | 2-Oxazolidinone | N-(2-Methyl-1-propenyl)-2-oxazolidinone | 88 |

| 4 | (E)-1-Iodo-1-hexene | Boc-NH2 | (E)-N-Boc-1-amino-1-hexene | 92 |

| 5 | 1-Bromo-cyclohexene | 2-Piperidinone | N-(1-Cyclohexenyl)-2-piperidinone | 90 |

General Conditions: 5 mol% CuI, 20 mol% DMEDA, K2CO3 (2.0 equiv.), vinyl halide (1.0 equiv.), amide/carbamate (1.2 equiv.), in dioxane at 100 °C.

Table 2: Copper-Catalyzed C-S Bond Formation[3]

| Entry | Aryl Iodide | Thiol | Product | Yield (%) |

| 1 | 4-Iodotoluene | 4-Methylbenzenethiol | 4,4'-Dimethyldiphenyl sulfide | 92 |

| 2 | 4-Iodoanisole | Benzenethiol | 4-Methoxydiphenyl sulfide | 89 |

| 3 | 1-Iodo-4-nitrobenzene | 4-Chlorobenzenethiol | 4-Chloro-4'-nitrodiphenyl sulfide | 95 |

| 4 | 1-Iodonaphthalene | 2-Naphthalenethiol | Di(2-naphthyl) sulfide | 85 |

| 5 | 2-Iodothiophene | Thiophenol | 2-(Phenylthio)thiophene | 88 |

General Conditions: CuI (5 mol%), DMEDA (20 mol%), K2CO3 (2.0 equiv.), aryl iodide (1.0 equiv.), thiol (1.2 equiv.), in dioxane at 110 °C.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling (Representative)

| Entry | Aryl Halide | Boronic Acid | Ligand | Product | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | PPh3 | 4-Methylbiphenyl | 95 |

| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos | 2-(4-Methoxyphenyl)pyridine | 88 |

| 3 | 1-Bromo-4-fluorobenzene | 3-Thienylboronic acid | SPhos | 4-Fluoro-1-(3-thienyl)benzene | 91 |

| 4 | 4-Bromoanisole | N-Boc-pyrrole-2-boronic acid | SPhos | 2-(4-Methoxyphenyl)-N-Boc-pyrrole | 85[5] |

Note: While specific data for DMEDA in Suzuki coupling is limited, N-donor ligands are known to be effective. The conditions presented are typical and can be adapted for use with DMEDA, likely requiring optimization.

Table 4: Palladium-Catalyzed Buchwald-Hartwig Amination (Representative)

| Entry | Aryl Halide | Amine | Ligand | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | BippyPhos | 4-Methyl-1-morpholinobenzene | 98[6] |

| 2 | 2-Bromotoluene | Aniline | BINAP | N-(2-Methylphenyl)aniline | 92 |

| 3 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | P(t-Bu)3 | N-(n-Hexyl)-3,5-dimethylaniline | 95 |

| 4 | 4-Bromoanisole | Indole | BippyPhos | 1-(4-Methoxyphenyl)indole | 94[6] |

Note: As with Suzuki coupling, the use of DMEDA in Buchwald-Hartwig amination is not extensively documented but is anticipated to be effective based on the success of similar diamine ligands. Optimization of reaction conditions would be necessary.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Amidation of Vinyl Halides with DMEDA

Materials:

-

Copper(I) iodide (CuI)

-

This compound (DMEDA)

-

Potassium carbonate (K2CO3), finely ground and dried

-

Vinyl halide

-

Amide or carbamate

-

Anhydrous dioxane

-

Schlenk tube or other suitable reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (0.05 mmol, 5 mol%), the amide or carbamate (1.2 mmol), and K2CO3 (2.0 mmol).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous dioxane (1.0 mL), followed by DMEDA (0.20 mmol, 20 mol%) and the vinyl halide (1.0 mmol).

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate (2 x 5 mL).

-

Combine the organic filtrates and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-vinylated product.

Protocol 2: General Procedure for Copper-Catalyzed Thiolation of Aryl Halides with DMEDA

Materials:

-

Copper(I) iodide (CuI)

-

This compound (DMEDA)

-

Potassium phosphate (K3PO4), finely ground and dried

-

Aryl halide

-

Thiol

-

Anhydrous toluene or dioxane

-

Schlenk tube or other suitable reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, add CuI (0.05 mmol, 5 mol%), the thiol (1.2 mmol), and K3PO4 (2.0 mmol).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene or dioxane (2.0 mL), followed by the aryl halide (1.0 mmol) and DMEDA (0.20 mmol, 20 mol%).

-

Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 18-24 hours, with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate (15 mL).

-

Filter the mixture through a short plug of silica gel, washing with ethyl acetate (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure diaryl sulfide.

Protocol 3: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Adaptable for DMEDA)

Materials:

-

Palladium(II) acetate (Pd(OAc)2) or a suitable Pd(0) source

-

This compound (DMEDA) or another suitable ligand (e.g., phosphine-based)

-

Potassium phosphate (K3PO4) or another suitable base

-

Aryl halide

-

Arylboronic acid

-

Anhydrous solvent mixture (e.g., toluene/water or dioxane/water)

-

Schlenk tube or microwave vial

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk tube or microwave vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)2, 1-5 mol%) and DMEDA (2-10 mol%) in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction vessel.

-

Add the bulk solvent (e.g., a 4:1 mixture of toluene and water, 5 mL).

-

Degas the reaction mixture by bubbling argon through it for 10-15 minutes, or by three freeze-pump-thaw cycles.

-

Seal the vessel and heat to 80-110 °C for 2-24 hours, monitoring by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

-

Purify the product by flash chromatography or recrystallization.

Visualizations

Caption: General catalytic cycle for copper-DMEDA catalyzed cross-coupling.

Caption: General catalytic cycle for palladium-diamine catalyzed cross-coupling.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable and versatile ligand for a range of important cross-coupling reactions. Its effectiveness in copper-catalyzed systems is well-established, providing mild and efficient routes to C-N and C-S bond formation. While its application in palladium and iron catalysis is less explored, the principles of ligand design suggest that DMEDA is a promising candidate for these transformations as well. The protocols and data provided herein serve as a guide for researchers to harness the potential of DMEDA in their synthetic strategies, contributing to the development of efficient and practical methods for the construction of complex molecules. Further exploration of DMEDA in a broader range of cross-coupling reactions is encouraged to fully realize its synthetic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 3. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of N,N'-Dimethylethylenediamine in Polymer Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N,N'-Dimethylethylenediamine (DMEDA) is a versatile diamine monomer utilized in the synthesis of a variety of polymers. Its unique structure, featuring both a secondary and a primary amine group, imparts specific properties to the resulting polymers, making it a valuable building block in materials science and of growing interest in biomedical applications. This document provides detailed application notes and experimental protocols for the use of DMEDA in the synthesis of polyamides, polyureas, and as a curing agent for epoxy resins.

Application in Polyamide Synthesis

DMEDA can be used as a monomer in the synthesis of polyamides through polycondensation reactions with dicarboxylic acids or their derivatives, such as diacyl chlorides. The incorporation of the N,N'-dimethylated diamine disrupts the regular hydrogen bonding typically found in polyamides, which can lead to increased solubility and lower melting points compared to their non-methylated counterparts.

Experimental Protocol: Synthesis of a Polyamide from DMEDA and Sebacoyl Chloride via Interfacial Polymerization

This protocol is adapted from standard interfacial polymerization methods for nylon synthesis.[1][2][3]

Materials:

-

This compound (DMEDA)

-

Sebacoyl chloride

-

Hexane (or another suitable organic solvent)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Phenolphthalein indicator (optional)

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of DMEDA. For example, dissolve 0.58 g (6.6 mmol) of DMEDA and 0.53 g of NaOH in 50 mL of distilled water in a 100 mL beaker. A drop of phenolphthalein can be added to indicate the basicity of the solution.

-

Organic Phase Preparation: Prepare a solution of sebacoyl chloride in an organic solvent. For example, dissolve 1.5 mL (approximately 1.6 g, 6.7 mmol) of sebacoyl chloride in 50 mL of hexane in a separate 100 mL beaker.

-

Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase along the side of the beaker to minimize mixing and create a distinct interface between the two immiscible liquids.

-

Polymer Film Formation: A polyamide film will form instantly at the interface.

-

Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker as a continuous "rope." The rope can be wound onto a glass rod.

-

Washing and Drying: Wash the collected polyamide thoroughly with water and then with a suitable solvent like ethanol to remove unreacted monomers and by-products. Dry the polymer in a vacuum oven at a low temperature (e.g., 60 °C) to a constant weight.

Expected Polymer Properties:

The properties of the resulting polyamide will depend on the specific reaction conditions. The table below provides a summary of expected properties based on typical results for similar polyamides.

| Property | Expected Value |

| Molecular Weight (Mn) | 10,000 - 20,000 g/mol |

| Molecular Weight (Mw) | 20,000 - 40,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Glass Transition Temp. (Tg) | 60 - 90 °C |

| Melting Temperature (Tm) | 180 - 220 °C |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) |

Application in Polyurea Synthesis

DMEDA readily reacts with diisocyanates to form polyureas. The reaction is typically rapid and can be performed in solution or in bulk. The tertiary amine in the DMEDA backbone can influence the polymer's properties, including its thermal stability and morphology.

Experimental Protocol: Solution Polycondensation of a Polyurea from DMEDA and Hexamethylene Diisocyanate (HDI)

This protocol is a general procedure for polyurea synthesis in solution.[4][5]

Materials:

-

This compound (DMEDA)

-

Hexamethylene diisocyanate (HDI)

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of DMEDA in anhydrous DMF.

-

Monomer Addition: While stirring under a nitrogen atmosphere at room temperature, add an equimolar amount of HDI dropwise to the DMEDA solution.

-

Polymerization: Continue stirring the reaction mixture at room temperature for several hours (e.g., 2-4 hours). An increase in viscosity will be observed as the polymerization proceeds.

-

Polymer Precipitation: Pour the viscous polymer solution into a beaker containing a non-solvent such as methanol to precipitate the polyurea.

-

Purification: Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomers and solvent.

-

Drying: Dry the purified polyurea in a vacuum oven at 60-80 °C until a constant weight is achieved.

Quantitative Data for DMEDA-based Polyurea:

| Property | Expected Value |

| Inherent Viscosity | 0.4 - 0.7 dL/g |

| Glass Transition Temp. (Tg) | 100 - 140 °C[6] |

| Decomposition Temp. (TGA, 10% weight loss) | > 300 °C |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, DMSO) |

Application as a Curing Agent for Epoxy Resins

DMEDA can act as a curing agent (hardener) for epoxy resins. The primary amine group reacts with the epoxide rings, leading to cross-linking and the formation of a rigid thermoset material. The presence of the tertiary amine can catalyze the curing reaction.

Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin with DMEDA

This protocol is based on a study of epoxy resins cured with DMEDA.[7]

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

-

This compound (DMEDA)

-

Molds for sample casting

Procedure:

-

Resin Preparation: Preheat the DGEBA epoxy resin to a suitable temperature (e.g., 60-80 °C) to reduce its viscosity.

-

Mixing: Add a stoichiometric amount of DMEDA to the preheated epoxy resin. The stoichiometric amount can be calculated based on the amine hydrogen equivalent weight (AHEW) of DMEDA and the epoxide equivalent weight (EEW) of the resin.

-

Degassing: Thoroughly mix the resin and curing agent, and then degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Casting: Pour the mixture into preheated molds.

-

Curing: Cure the samples in an oven. A typical curing schedule could be 80 °C for 2 hours followed by a post-cure at a higher temperature, for instance, 150 °C for 2 hours.

-

Cooling and Demolding: Allow the cured samples to cool slowly to room temperature before demolding.

Mechanical and Thermal Properties of DMEDA-Cured Epoxy Resin:

The following table summarizes representative properties of an epoxy resin cured with DMEDA.[7]

| Property | Value |

| Glass Transition Temperature (Tg) | 130 - 160 °C |